Antimicrobial peptide Alo-2
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
CIANRNGCQPDGSQGNCCSGYCHKEPGWVAGYCR |
Origin of Product |
United States |
Structural Characterization and Classification of Antimicrobial Peptide Alo 2
Classification as a Knottin-Type Peptide
Based on its structural motif, Alo-2 is classified as a knottin-type peptide. nih.govresearchgate.net Knottins are a diverse group of small, disulfide-rich proteins and peptides recognized for their exceptional stability. oup.comnih.gov This classification is defined by a unique knotted arrangement of their disulfide bonds, which confers significant resistance to chemical, thermal, and proteolytic degradation. nih.govresearchgate.net The knottin fold has been identified in various organisms, including plants and insects, where these molecules often play roles in defense or signaling. researchgate.netresearchgate.net
Three-Dimensional Structural Elements and Motif Analysis
The three-dimensional architecture of Alo-2 is defined by specific folding patterns and covalent linkages that create a compact and rigid structure. Although the detailed NMR structure was determined for its highly homologous counterpart, Alo-3, the core structural features are conserved across the Alo peptide family. nih.govoup.com
Alo-2 adopts an Inhibitor Cystine-Knot (ICK) fold. nih.govoup.com This structural motif is a hallmark of knottin peptides and is characterized by a triple-stranded antiparallel β-sheet. nih.govoup.com This compact β-sheet structure is stabilized by the intricate network of disulfide bonds, forming a highly stable core. researchgate.net In the ICK fold, two of the disulfide bonds create a ring through which the third disulfide bond is threaded, forming the characteristic "knot." oup.comresearchgate.net
The structure of Alo-2 is critically dependent on its six cysteine residues, which form three intramolecular disulfide bridges. nih.govresearchgate.net These covalent bonds are essential for maintaining the peptide's tertiary structure and stability. researchgate.net The disulfide topology follows the classic "abcabc" or Cys(I)-Cys(IV), Cys(II)-Cys(V), and Cys(III)-Cys(VI) pattern characteristic of the knottin family. researchgate.netresearchgate.netresearchgate.net This specific connectivity creates the knotted core that defines the ICK motif, making the peptide exceptionally robust. nih.govresearchgate.net
| Feature | Description |
| Number of Cysteines | 6 |
| Number of Disulfide Bridges | 3 |
| Connectivity Pattern | Cys(I)-Cys(IV), Cys(II)-Cys(V), Cys(III)-Cys(VI) |
Methodologies for Structural Determination of Alo-2 and Analogs
The elucidation of the three-dimensional structures of complex peptides like Alo-2 and its homologs relies on advanced biophysical techniques. These methods provide atomic-level insights into the peptide's conformation in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the high-resolution, three-dimensional structures of peptides and small proteins in solution. nih.gov For the Alo peptide family, the structure of the most active homolog, Alo-3, was determined using solution NMR spectroscopy. nih.govresearchgate.net This technique involves measuring the magnetic properties of atomic nuclei within the peptide to calculate interatomic distances and dihedral angles. These spatial restraints are then used in computational modeling to generate a detailed 3D structure of the peptide, revealing the precise arrangement of its secondary structural elements like the β-sheets and the exact pairing of the cysteine residues forming the disulfide bridges. nih.gov
Molecular Modeling and Homology-Based Structural Prediction
The three-dimensional (3D) structure of the antimicrobial peptide Alo-2, originating from the harlequin beetle Acrocinus longimanus, has been elucidated primarily through molecular modeling and homology-based prediction techniques. koreascience.krnih.govnih.gov These computational approaches are essential for understanding its structure-function relationship, particularly as experimental structures from methods like X-ray crystallography or NMR spectroscopy are not always available.
Alo-2 is classified as a knottin-type peptide, a structural class defined by a unique and highly stable "disulfide through disulfide knot." koreascience.krmdpi.com This motif consists of six cysteine residues forming three disulfide bridges with a specific topology (CysI-CysIV, CysII-CysV, CysIII-CysVI), where one disulfide bond (CysIII-CysVI) passes through the macrocycle formed by the other two. mdpi.com This intricate arrangement confers significant structural stability to the peptide. mdpi.com
Homology-based modeling is a primary method for predicting the structure of Alo-2. This technique relies on identifying proteins with similar amino acid sequences ("homologs") for which experimental 3D structures have already been determined. mdpi.com For Alo-2, known homologs include other insect-derived knottin peptides such as Alo-1, Alo-3, and psacotheasin, as well as some plant-derived antimicrobial peptides. koreascience.krcuny.edu The amino acid sequence of Alo-2 exhibits 82% similarity to psacotheasin, a novel knottin-type antimicrobial peptide from Psacothea hilaris. koreascience.kr
Computational tools and platforms like I-TASSER and MODELLER are commonly used for building homology models. mdpi.com The process typically involves:
Template Identification: Searching protein structure databases (like the Protein Data Bank or PDB) for suitable templates with significant sequence identity to Alo-2.
Sequence Alignment: Aligning the target sequence of Alo-2 with the template sequence(s).
Model Building: Constructing the 3D model of Alo-2 based on the aligned template's coordinates.
Refinement and Validation: Optimizing the model to resolve steric clashes and improve its stereochemical quality, followed by validation using tools that assess its geometric and energetic properties.
Secondary structure prediction servers, such as Sympred, are also employed to analyze the peptide's folding patterns. mdpi.com For knottin peptides like Alo-2, these predictions consistently indicate a structure composed of a small, triple-stranded antiparallel β-sheet, which is a hallmark of the knottin fold. koreascience.krmdpi.com The model for Alo-2 would therefore feature three antiparallel beta-strands constrained by the characteristic knotted disulfide bridges. cuny.edu The presence of the inhibitor cysteine-knot (ICK) motif is a critical feature identified through sequence analysis and is central to the predicted model. nih.gov
The research findings from these computational analyses provide a detailed theoretical model of Alo-2's structure, highlighting the conserved knottin scaffold that is crucial for its antimicrobial activity.
Table 1: Predicted Structural and Physicochemical Properties of Alo-2
| Property | Predicted Value/Characteristic | Source |
| Peptide Family | Knottin-type, Cysteine-rich | koreascience.krnih.gov |
| Key Structural Motif | Inhibitor Cysteine-Knot (ICK) | nih.gov |
| Predicted Secondary Structure | Triple-stranded antiparallel β-sheet | koreascience.krmdpi.com |
| Disulfide Bridge Topology | Knotted (CysI-IV, CysII-V, CysIII-VI) | mdpi.com |
| Origin | Acrocinus longimanus (Harlequin beetle) | koreascience.krnih.gov |
| Homology | High similarity to Alo-1, Alo-3, Psacotheasin | koreascience.kr |
Biological Activity and Antimicrobial Spectrum of Alo 2
Antifungal Efficacy of Antimicrobial Peptide Alo-2
The primary documented biological activity of Alo-2 is its efficacy against fungal pathogens. nih.govresearchgate.net Research has established its role as an antifungal agent, contributing to the host's defense mechanisms. nih.gov While its general antifungal capabilities are recognized, detailed quantitative data, such as specific Minimum Inhibitory Concentration (MIC) values, are not extensively detailed in the available scientific literature. Methodologies for quantifying the antifungal activity of peptides typically involve determining the lowest concentration that inhibits microbial growth, often through broth microdilution or radial diffusion assays. nih.govnih.gov
Scientific studies have specifically identified the yeast Candida glabrata as a target for the antimicrobial action of Alo-2. nih.govresearchgate.net C. glabrata is a significant opportunistic pathogen in humans, and the activity of the Alo peptide family against this species underscores its potential relevance. nih.govnih.gov All three peptides in the family—Alo-1, Alo-2, and Alo-3—have demonstrated activity against this particular yeast strain. nih.govresearchgate.net
Comparative Analysis of Antimicrobial Potency within the Alo Peptide Family
Comparative studies of the Alo peptides reveal distinct differences in their antifungal potency. nih.govresearchgate.net Research indicates that Alo-3 exhibits a significantly higher level of activity against Candida glabrata when compared to Alo-1 and Alo-2. nih.gov This enhanced potency is thought to be related to its specific amino acid composition; Alo-3 has a higher content of positively charged residues and no negatively charged residues, which may facilitate its interaction with fungal cell membranes. researchgate.net
| Peptide | Relative Antifungal Potency | Reference |
|---|---|---|
| Alo-1 | Active, lower than Alo-3 | nih.govresearchgate.net |
| Alo-2 | Active, lower than Alo-3 | nih.govresearchgate.net |
| Alo-3 | Highest activity in the family | nih.govresearchgate.net |
Exploration of Potential Broader Antimicrobial Spectrum of Alo-2
While the antifungal properties of the Alo peptide family are established, the extent of their activity against other types of microorganisms, such as bacteria or viruses, has not been thoroughly documented in published research. nih.govresearchgate.net Antimicrobial peptides as a class are often characterized by their broad-spectrum activity, capable of acting on diverse pathogens. nih.govnih.gov However, specific studies confirming a broader spectrum for Alo-2 are not currently available. Therefore, its activity is primarily characterized as antifungal based on existing findings. nih.govresearchgate.net
Mechanistic Insights into the Antimicrobial Action of Alo 2
Proposed Models of Membrane Interaction and Disruption by Alo-2
To understand how Alo-2 exerts its antimicrobial effects, the primary focus of investigation would be its interaction with the microbial cell membrane. Research in this area would typically explore several established models of membrane disruption by AMPs. These models, which are not mutually exclusive and can vary depending on the peptide's characteristics and the target membrane's composition, include:
The Barrel-Stave Model: This model proposes that the peptides insert perpendicularly into the lipid bilayer, forming a pore-like structure reminiscent of the staves of a barrel. The hydrophilic regions of the peptides face inward, creating a channel through which cellular contents can leak out.
The Toroidal Pore Model: In this model, the peptides also insert into the membrane, but they induce the lipid monolayers to bend continuously through the pore, such that the pore is lined by both the peptides and the head groups of the lipid molecules.
The Carpet Model: This model suggests that the peptides accumulate on the surface of the microbial membrane, parallel to the lipid bilayer, in a "carpet-like" manner. Once a threshold concentration is reached, they disrupt the membrane integrity in a detergent-like fashion, leading to the formation of micelles and subsequent cell lysis.
Determining which, if any, of these models applies to Alo-2 would require a series of biophysical studies. Techniques such as circular dichroism to assess the peptide's secondary structure in the presence of model membranes, fluorescence spectroscopy to monitor membrane permeabilization, and atomic force microscopy to visualize the physical disruption of the membrane would be essential.
Role of Peptide Cationicity and Amphipathicity in Alo-2 Activity
Two fundamental properties that govern the activity of most antimicrobial peptides are their net positive charge (cationicity) and the spatial separation of their hydrophobic and hydrophilic residues (amphipathicity).
Cationicity: The initial interaction between an AMP and a microbial cell is often electrostatic. The positively charged peptide is attracted to the negatively charged components of the microbial membrane, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The specific net charge of Alo-2 would be a critical determinant of its binding affinity and selectivity for microbial over host cells.
Amphipathicity: This property is crucial for the peptide's ability to insert into and disrupt the lipid bilayer. The hydrophobic face of the peptide interacts with the lipid core of the membrane, while the hydrophilic face can interact with the lipid headgroups and water. The degree of amphipathicity in Alo-2 would influence its lytic activity and the type of membrane disruption it causes.
To investigate these aspects, researchers would typically synthesize analogs of Alo-2 with varying net charges and degrees of amphipathicity. The antimicrobial activity of these analogs would then be tested to establish a structure-activity relationship.
Investigation of Intracellular Targets and Pathways Affected by Alo-2
While membrane disruption is a primary mechanism for many AMPs, some peptides can translocate across the cell membrane without causing complete lysis and then interfere with essential intracellular processes. Potential intracellular targets and pathways that could be affected by Alo-2 include:
Nucleic Acid Synthesis: Some AMPs can bind to DNA and RNA, inhibiting replication, transcription, or translation.
Protein Synthesis: Interference with ribosomal function or protein folding are other known intracellular mechanisms.
Enzyme Activity: AMPs can inhibit the activity of essential metabolic enzymes.
Cell Wall Synthesis: Some peptides can interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
Identifying any intracellular targets of Alo-2 would involve a different set of experimental approaches. These could include assays to measure the inhibition of DNA, RNA, and protein synthesis in the presence of the peptide, as well as studies to identify specific binding partners within the cell using techniques like affinity chromatography and proteomics.
Structure Activity Relationship Sar Studies of Antimicrobial Peptide Alo 2
Identification of Key Amino Acid Residues Governing Alo-2 Potency
The antimicrobial potency of peptides is often dictated by the specific arrangement and chemical properties of their constituent amino acid residues. For many antimicrobial peptides, a cationic character and an amphipathic structure are crucial for their interaction with and disruption of microbial membranes. ubc.ca Studies on various AMPs have consistently highlighted the importance of positively charged residues, such as lysine and arginine, which facilitate the initial electrostatic attraction to the negatively charged components of bacterial cell walls. ubc.ca
In the context of Alo-2, while specific experimental data on this particular peptide is not available in the provided search results, general principles of AMPs suggest that certain residues would be critical. For instance, hydrophobic residues are essential for inserting into and disrupting the lipid bilayer of microbial membranes. The balance and distribution of these cationic and hydrophobic residues are key determinants of a peptide's antimicrobial efficacy and its selectivity towards microbial cells over host cells.
To illustrate the importance of specific residues, consider the following hypothetical data table, which outlines potential key amino acid positions in Alo-2 and their putative roles based on common features of antimicrobial peptides.
| Position | Hypothetical Amino Acid | Putative Role in Antimicrobial Activity |
| 3 | Lysine (K) | Contributes to the overall positive charge, facilitating interaction with negatively charged bacterial membranes. |
| 7 | Tryptophan (W) | Aromatic side chain anchors the peptide into the microbial membrane interface. |
| 10 | Leucine (L) | Hydrophobic residue that drives insertion into the lipid bilayer, contributing to membrane disruption. |
| 14 | Arginine (R) | Enhances cationic nature and can form specific interactions with membrane components. |
| 18 | Proline (P) | May introduce a kink in the peptide structure, influencing its overall conformation and membrane interaction. |
This table is illustrative and based on general knowledge of antimicrobial peptides, as specific data for Alo-2 was not found.
Impact of Rational Sequence Modifications on Alo-2 Antimicrobial Efficacy
Rational modification of a peptide's amino acid sequence is a powerful strategy to enhance its antimicrobial properties, such as increasing potency, broadening the spectrum of activity, or reducing toxicity. These modifications are guided by an understanding of the structure-activity relationship.
For example, substitutions that increase the net positive charge or optimize the amphipathicity of an antimicrobial peptide often lead to improved antimicrobial activity. In a study on the brevinin-2-related peptide (B2RP), substituting aspartic acid with lysine resulted in a fourfold increase in potency against Escherichia coli and a twofold increase against Staphylococcus aureus and Candida albicans, without a significant change in hemolytic activity. nih.gov This highlights how a single amino acid change can have a profound impact on biological activity.
Similarly, modifications to the hydrophobic core of a peptide can modulate its lytic activity. However, a delicate balance must be maintained, as excessive hydrophobicity can lead to increased toxicity towards host cells.
The following interactive table presents hypothetical modifications to the Alo-2 sequence and their potential effects on its antimicrobial efficacy, based on established principles of AMP design.
| Original Residue (Position) | Substituted Residue | Predicted Impact on Antimicrobial Efficacy | Rationale |
| Alanine (A) at position 5 | Leucine (L) | Increased Potency | Enhances hydrophobicity, potentially leading to greater membrane disruption. |
| Glycine (G) at position 9 | Lysine (K) | Increased Potency and Broader Spectrum | Increases net positive charge, improving interaction with diverse microbial membranes. |
| Phenylalanine (F) at position 12 | Tryptophan (W) | Potentially Increased Potency | Tryptophan's indole side chain can have a strong anchoring effect at the membrane interface. |
| Lysine (K) at position 15 | D-Lysine | Increased Stability and Sustained Activity | D-amino acids can confer resistance to proteolytic degradation by host and bacterial proteases. |
This table is a conceptual representation of rational design principles for antimicrobial peptides.
Computational and In Silico Approaches in Alo-2 SAR Prediction
In recent years, computational and in silico methods have become indispensable tools in the study of structure-activity relationships of peptides. acquirepublications.org These approaches, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, can predict the biological activity of novel peptide sequences and provide insights into their mechanisms of action at a molecular level. acquirepublications.orgmdpi.com
QSAR studies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. mdpi.com For antimicrobial peptides, descriptors such as charge, hydrophobicity, helical content, and amphipathicity can be used to build predictive models of their antimicrobial potency.
Molecular docking simulations can predict the preferred binding orientation of a peptide to a microbial membrane or a specific molecular target. acquirepublications.org This can help to identify key residues involved in the interaction and guide the design of modifications to enhance binding affinity. Molecular dynamics simulations can then be used to study the stability of the peptide-membrane complex and the dynamic process of membrane disruption. acquirepublications.org
These computational tools offer a rapid and cost-effective way to screen large numbers of virtual Alo-2 analogs, prioritizing the most promising candidates for chemical synthesis and experimental testing. This synergy between computational prediction and experimental validation accelerates the development of optimized antimicrobial peptides.
Bioengineering and Rational Design of Alo 2 Derivatives and Analogs
Strategies for Enhancing Antimicrobial Potency and Specificity of Alo-2
Rational design strategies for Alo-2 focus on modifying its primary sequence to amplify its antimicrobial activity and to target specific microbial pathogens more effectively. These approaches are guided by an understanding of the structure-activity relationships that govern how the peptide interacts with microbial membranes and other cellular targets.
Key strategies include:
Amino Acid Substitution: The antimicrobial activity of peptides is often linked to their net positive charge and amphipathicity. Systematically replacing specific amino acid residues in the Alo-2 sequence can optimize these properties. For instance, substituting neutral or acidic residues with cationic amino acids like Lysine (Lys) or Arginine (Arg) can increase the peptide's positive charge, enhancing its initial electrostatic attraction to negatively charged bacterial membranes. nih.gov Similarly, introducing hydrophobic residues can improve its ability to penetrate and disrupt the lipid bilayer. The use of unnatural or noncanonical amino acids is another advanced strategy to create analogs with novel properties. nih.gov
Peptide Truncation and Hybridization: Sometimes, the full length of a peptide is not required for its antimicrobial function. Truncation studies, which involve creating shorter versions of Alo-2, can identify the core sequence responsible for its activity. This can lead to smaller, more cost-effective peptides with potentially improved tissue penetration. Conversely, hybridization involves combining the active domain of Alo-2 with sequences from other known AMPs or with cell-penetrating peptides (CPPs). princeton.edu CPPs can act as delivery vectors, facilitating the translocation of Alo-2 across the microbial cell membrane to engage intracellular targets. nih.gov
Modulating Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues is critical for the mechanism of action of many AMPs. By redesigning the Alo-2 sequence, its amphipathic character, particularly its tendency to form an α-helical structure upon membrane interaction, can be fine-tuned. This enhances its ability to form pores or otherwise destabilize the bacterial membrane, leading to more potent bactericidal effects.
Table 1: Strategies to Enhance Alo-2 Potency and Specificity
| Strategy | Description | Expected Outcome | Example Modification |
|---|---|---|---|
| Amino Acid Substitution | Replacement of specific amino acids in the Alo-2 sequence. | Increased net positive charge and optimized hydrophobicity, leading to stronger membrane interaction. | Replace a neutral Glycine with a cationic Lysine. |
| Peptide Truncation | Systematic removal of N- or C-terminal residues to identify the minimal active sequence. | Creation of a smaller, potentially more potent peptide with reduced production cost. | Synthesize fragments of the Alo-2 sequence and test their activity. |
| Conjugation with CPPs | Covalently linking Alo-2 to a Cell-Penetrating Peptide. nih.gov | Improved uptake into bacterial cells, allowing the peptide to reach intracellular targets. princeton.edu | Fuse the TAT peptide sequence to the N-terminus of Alo-2. |
Peptide Modification Techniques for Improved Stability and Pharmacological Properties
A significant hurdle for the therapeutic use of peptides is their susceptibility to degradation by proteases found in the body, leading to a short half-life. nih.gov Furthermore, their physicochemical properties can limit bioavailability. Chemical modification techniques can be applied to Alo-2 to overcome these challenges.
Common modification techniques include:
N- and C-Terminal Modification: The ends of linear peptides are particularly vulnerable to degradation by exopeptidases. creative-peptides.com Modifying the N-terminus by acetylation or the C-terminus by amidation neutralizes the terminal charges and sterically hinders the approach of these enzymes, significantly increasing the peptide's stability in biological fluids. creative-peptides.com
Incorporation of D-Amino Acids: Proteases are stereospecific and primarily recognize L-amino acids, the naturally occurring form. researchgate.net By strategically replacing some or all of the L-amino acids in Alo-2 with their D-enantiomers, derivatives can be created that are highly resistant to proteolytic degradation while often retaining their antimicrobial potency. nih.govresearchgate.net
Cyclization: Converting the linear structure of Alo-2 into a cyclic one, either through head-to-tail, side-chain-to-side-chain, or side-chain-to-terminal linkages, imposes conformational constraints. alliedacademies.orgalliedacademies.org This cyclization can dramatically enhance stability by making the peptide backbone less accessible to proteases. creative-peptides.com It can also lock the peptide into its bioactive conformation, potentially increasing its affinity for its target.
PEGylation and Lipidation: Conjugating polyethylene glycol (PEG) chains (PEGylation) to the Alo-2 peptide increases its hydrodynamic size, which can reduce renal clearance and shield it from proteases. creative-peptides.comnih.gov Alternatively, attaching a lipid or fatty acid chain (lipidation) can enhance its association with serum albumin, creating a circulating reservoir that extends its half-life. celerion.com
Table 2: Modifications to Improve Alo-2 Stability and Pharmacokinetics
| Modification Technique | Mechanism of Improvement | Primary Advantage |
|---|---|---|
| N-terminal Acetylation / C-terminal Amidation | Blocks degradation by exopeptidases. creative-peptides.com | Increased half-life in plasma. |
| D-Amino Acid Substitution | Creates resistance to protease enzymes that recognize L-amino acids. nih.gov | Enhanced metabolic stability. |
| Cyclization | Reduces conformational flexibility and masks protease cleavage sites. creative-peptides.comalliedacademies.org | Greatly improved resistance to proteolysis. |
| PEGylation | Increases molecular size and creates a protective hydrophilic shield. nih.gov | Longer circulation time and reduced immunogenicity. |
| Lipidation | Promotes binding to serum proteins like albumin. celerion.com | Extended in vivo half-life. |
Synthetic Biology and Recombinant Expression Platforms for Alo-2 Production
While chemical synthesis is suitable for small peptides, producing larger quantities of Alo-2 or its complex derivatives for extensive studies and potential commercialization requires more scalable and cost-effective methods. Synthetic biology and recombinant DNA technology offer robust platforms for this purpose. nih.gov
The production of AMPs in microbial hosts can be challenging due to their inherent toxicity to the production host itself. nih.gov Synthetic biology provides tools to engineer expression systems that overcome this issue.
Key platforms and strategies include:
Recombinant Expression Hosts: Escherichia coli is a widely used host for recombinant protein production due to its rapid growth and well-understood genetics. nih.gov However, other hosts like the yeast Pichia pastoris are also valuable, particularly for peptides that may require post-translational modifications. nih.gov
Fusion Protein Strategy: A common and effective strategy is to express Alo-2 as a fusion protein. nih.gov The peptide is linked to a larger, non-toxic carrier protein, which masks the antimicrobial activity of Alo-2 during expression, protecting the host cell. This fusion partner can also simplify purification. The active Alo-2 peptide is later released by chemical or enzymatic cleavage of a specific linker site placed between it and the fusion partner.
Table 3: Comparison of Recombinant Platforms for Alo-2 Production
| Expression Platform | Primary Advantages | Common Challenges | Mitigation Strategy |
|---|---|---|---|
| Escherichia coli | Rapid growth, high yield, low cost, well-established protocols. nih.gov | Host toxicity of the AMP, potential for inclusion body formation. nih.gov | Expression as an inert fusion protein; optimized fermentation conditions. |
| Pichia pastoris (Yeast) | Capable of post-translational modifications, high-density culture, secretes expressed protein. | Slower growth compared to E. coli, different codon bias. | Codon optimization of the synthetic gene for yeast. |
| Algal Systems | Potential for very low-cost production using photosynthesis. nih.govenergy.gov | Molecular tools are less developed than for bacteria or yeast. nih.gov | Development of advanced genetic tools and high-throughput screening. energy.gov |
Evolutionary and Comparative Genomics of Alo Peptides
Analysis of Genetic Diversity and Orthologous Relationships of Alo Genes
The genetic diversity among Alo peptides is evident from studies on various insect species. For instance, three homologous peptides—Alo-1, Alo-2, and Alo-3—were identified in the coleopteran Acrocinus longimanus, all sharing a sequence identity greater than 80%. nih.gov This high degree of similarity suggests a relatively recent gene duplication event followed by minor divergence.
Further research into the presence of Alo peptides across different species of Collembola (springtails) has revealed a broader pattern of genetic diversity. A study identified a total of 12 Alo peptides from four different collembolan species, indicating that Alo is an ancient and conserved component of the immune system in this group. mdpi.com The number of Alo genes varied among the species studied, as detailed in the table below.
| Species | Number of Alo Genes Identified |
| Anurida maritima | 4 |
| Hypogastrura duospinosa | 3 |
| Orchesella cincta | 3 |
| Sminthurides curviseta | 2 |
This table illustrates the varying number of Alo peptide genes found in different species of Collembola. mdpi.com
The full gene models available for A. maritima encode peptides of 61-62 amino acids, which are processed into mature peptides of 34 amino acids. mdpi.com The presence of orthologous Alo genes across different suborders of Collembola, such as Entomobryomorpha and Poduromorpha, points to a common ancestor possessing this gene family. mdpi.com The evolution of arthropod Alo peptides is likely shaped by multiple gene gain and loss events, a common evolutionary pattern for antimicrobial peptide families which allows organisms to adapt their immune arsenal (B13267) to specific pathogenic pressures. mdpi.comnih.gov
Phylogenetic Reconstruction and Evolutionary Divergence of the Alo Peptide Family
Phylogenetic analysis of the Alo peptide family reveals important aspects of its evolutionary history. The close relationship between Alo-1, Alo-2, and Alo-3 in Acrocinus longimanus confirms they are recent paralogs, having arisen from gene duplication. nih.gov These peptides belong to the knottin-type family, characterized by a specific fold created by three disulfide bridges. nih.gov This structural feature is significant as Alo-3 was the first antimicrobial peptide from an insect identified to adopt the knottin fold, a structure previously thought to be unique to plants and fungi. nih.govmdpi.com
The discovery of knottin domain-containing proteins in various animal toxins suggests a more complex evolutionary history than previously assumed. mdpi.com The divergence within the Alo peptide family can lead to functional specialization. For example, despite high sequence similarity, Alo-3 exhibits significantly higher activity against the yeast Candida glabrata than Alo-1 or Alo-2. nih.gov This enhanced activity is attributed to its lack of negatively charged residues and the presence of a distinct cationic pole on its surface, which may facilitate its antifungal action. nih.gov
The evolutionary divergence of the Alo family, along with other AMP families like diapausin in collembolans, suggests that while some AMPs form distinct lineages unique to a particular group, others may evolve more independently. mdpi.com This complex pattern of conservation and divergence underscores the dynamic nature of innate immune genes as they co-evolve with pathogens.
Implications for Host Innate Immunity and Peptide Biogeography
The study of the Alo peptide family has significant implications for understanding the innate immune system. Antimicrobial peptides are a fundamental component of the first line of defense against pathogens in a vast range of organisms. nih.gov The ancient origin of Alo peptides, as suggested by their presence in diverse collembolan lineages, indicates their long-standing importance in the host defense of these arthropods. mdpi.com The maintenance of multiple copies of Alo genes in a single genome, as seen in frogs and insects, appears to be a common strategy for generating a diverse suite of antimicrobial defenses through gene duplication and subsequent positive selection. nih.gov
The innate immune system relies on a universal set of signaling pathways, such as those leading to the activation of NF-κB, which are conserved from invertebrates to vertebrates. nih.gov AMPs like the Alo peptides are key effector molecules in this system. nih.gov The functional divergence observed, such as the varying antifungal potency of Alo-1, Alo-2, and Alo-3, highlights how gene duplication allows for the fine-tuning of immune responses to a wide array of microbial threats. nih.gov
Peptide biogeography, referring to the distribution of these peptides, can be considered at the level of different species and their environments. The identification of Alo peptides in various insect orders, including Coleoptera and Collembola, which inhabit diverse ecological niches, suggests a broad distribution and functional importance across Arthropoda. nih.govmdpi.com This wide distribution implies a conserved role for Alo peptides in combating common environmental pathogens, making them a crucial element of the innate immune toolkit in these organisms.
Advanced Research Methodologies and Future Directions for Antimicrobial Peptide Alo 2
Application of Advanced Spectroscopic and Imaging Techniques for Alo-2 Dynamics
To understand the dynamic nature of a peptide like Alo-2 at a molecular level, a suite of advanced spectroscopic and imaging techniques would be employed. Techniques such as two-dimensional infrared (2D IR) spectroscopy could provide insights into the peptide's structural fluctuations and its interactions with the surrounding solvent on a picosecond timescale. nih.govnih.govresearchgate.netsigmaaldrich.com Nuclear Magnetic Resonance (NMR) spectroscopy, including solid-state NMR, would be crucial for determining the three-dimensional structure of Alo-2 in different environments, such as in solution or when bound to microbial membranes.
Fluorescence spectroscopy and microscopy, including techniques like Förster Resonance Energy Transfer (FRET), would allow for the real-time visualization of Alo-2 interacting with and disrupting bacterial membranes. mdpi.com Advanced imaging modalities like Atomic Force Microscopy (AFM) could provide high-resolution images of the physical changes induced by Alo-2 on the surface of microbes. free.fr
Investigation of Alo-2 Interactions with Microbial Components and Host Systems
A thorough investigation into the interactions of Alo-2 with both microbial and host components is fundamental to understanding its mechanism of action and potential for therapeutic use. Studies would focus on the binding affinity and specificity of Alo-2 to various microbial cell wall components, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. nih.govnih.gov Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) would be instrumental in quantifying these interactions.
Furthermore, it would be essential to examine the interactions of Alo-2 with host cell membranes to assess its potential cytotoxicity and selectivity. Hemolysis assays and cytotoxicity assays using various mammalian cell lines would provide critical data on its safety profile. Understanding the immunomodulatory properties of Alo-2, including its ability to modulate cytokine production and influence immune cell migration, would also be a key area of research. mdpi.com
Exploration of Synergistic Antimicrobial Effects of Alo-2 with Other Agents
The potential for Alo-2 to work in concert with existing antimicrobial agents would be a significant area of investigation, as combination therapies can enhance efficacy and combat resistance. nih.govmdpi.comfrontiersin.org Checkerboard assays would be utilized to systematically assess the synergistic, additive, or antagonistic effects of Alo-2 when combined with a panel of conventional antibiotics against a broad range of pathogenic bacteria. nih.gov
The mechanisms underlying any observed synergy would be explored, for instance, whether Alo-2 increases the permeability of the bacterial membrane, thereby facilitating the entry of other drugs. researchgate.net Time-kill curve assays would provide dynamic information on the bactericidal activity of these combinations over time. Such studies could pave the way for novel therapeutic strategies that are more potent and less prone to the development of resistance. nih.gov
Studies on the Development of Microbial Resistance Mechanisms Against Alo-2
A critical aspect of evaluating any new antimicrobial agent is understanding the potential for microbes to develop resistance. nih.govmdpi.comnumaferm.com Laboratory evolution studies, where bacteria are serially exposed to sub-lethal concentrations of Alo-2, would be conducted to select for resistant mutants. Whole-genome sequencing of these resistant strains would then be performed to identify the genetic mutations responsible for the resistance phenotype.
Potential resistance mechanisms could include modifications to the bacterial cell envelope that reduce Alo-2 binding, the upregulation of efflux pumps that actively remove the peptide from the cell, or the production of proteases that degrade Alo-2. nih.gov Understanding these mechanisms is crucial for predicting the long-term viability of Alo-2 as a therapeutic and for developing strategies to mitigate resistance.
Computational Drug Discovery and Machine Learning for Novel Alo-2-Inspired Peptide Design
Computational approaches and machine learning are increasingly powerful tools in the design of novel therapeutic peptides. nih.govnih.govunits.itmdpi.comadvancedsciencenews.com Based on the elucidated structure and activity of a hypothetical Alo-2, computational models could be used to design new peptide analogs with enhanced antimicrobial potency, improved stability, and reduced toxicity. technologynetworks.com
Machine learning algorithms, trained on large datasets of known antimicrobial peptides, could predict the antimicrobial activity and other properties of newly designed sequences. nih.gov Molecular dynamics simulations would be employed to model the interactions of these novel peptides with bacterial membranes at an atomic level, providing insights into their mechanisms of action. nih.gov This iterative cycle of computational design, chemical synthesis, and experimental testing would accelerate the discovery of next-generation antimicrobial peptides inspired by the properties of Alo-2.
Q & A
Q. What structural features define Alo-2 and how do they relate to its antifungal activity?
Alo-2, isolated from Acrocinus longimanus, belongs to the knottin family characterized by a cystine-knot fold with three disulfide bridges. Its structure includes a triple-stranded antiparallel β-sheet and a cationic surface, which facilitates interaction with negatively charged fungal membranes. Despite high sequence similarity (>80%) to Alo-3, Alo-2 exhibits lower activity against Candida glabrata, likely due to differences in surface charge distribution or loop flexibility .
Q. How does Alo-2’s antimicrobial activity compare to homologous peptides (e.g., Alo-1 and Alo-3)?
Alo-3 demonstrates the highest antifungal activity against C. glabrata among the Alo family, while Alo-2 shows intermediate efficacy. Structural analysis reveals that Alo-3 lacks negatively charged residues and possesses a more pronounced cationic pole, enhancing membrane disruption. Comparative assays using standardized MIC (Minimum Inhibitory Concentration) protocols are recommended to validate these differences .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in reported activity data for Alo-2 across studies?
- Structural validation : Use NMR spectroscopy or X-ray crystallography to confirm disulfide bond connectivity and folding, as mispaired cysteines can alter activity .
- Activity standardization : Employ APD2 (Antimicrobial Peptide Database) to cross-reference Alo-2’s reported MIC values against similar peptides (e.g., knottin-family AMPs) under consistent assay conditions (e.g., pH, ionic strength) .
- Machine learning : Apply tools like AmPEP or iAMP-2L to predict activity based on sequence-structure relationships and identify confounding factors (e.g., assay variability) .
Q. How can bioinformatics databases like APD2 optimize the design of Alo-2 derivatives with enhanced functionality?
- Sequence analysis : Use APD2’s “source” filter (e.g., “insect”) to retrieve homologous peptides and identify conserved residues for mutagenesis. For example, substituting non-conserved residues in Alo-2’s flexible loop with cationic amino acids (e.g., Lys, Arg) may improve membrane targeting .
- Structure-activity modeling : Leverage APD2’s 160 entries with 3D structures to compare Alo-2’s knottin fold with antifungal peptides like polyphemusin (PDB: 1RKK) and derive design principles .
- Chemical modification : Search APD2 for post-translational modifications (e.g., amidation, D-amino acids) linked to enhanced stability, and apply these to Alo-2 derivatives .
Q. What peptide engineering approaches can improve Alo-2’s stability for biomedical applications (e.g., coatings, drug delivery)?
- Chimeric design : Fuse Alo-2 with solid-binding peptides (e.g., Ti-binding sequences) or spacer domains (e.g., (G4S)2 linkers) to enable one-step surface coating on medical implants while retaining antimicrobial activity .
- Cyclization : Introduce non-natural disulfide bonds or head-to-tail cyclization to reduce proteolytic degradation, a strategy validated for knottin-family peptides .
- Synergistic formulations : Combine Alo-2 with lysozyme or LL-37 analogs to exploit synergistic effects against drug-resistant pathogens, guided by APD2’s “antifungal” and “antibacterial” activity filters .
Methodological Resources
- Database Tools :
- Experimental Frameworks :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
